

Physical and chemical properties of Tanzawaic acid E

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Compound of Interest

Compound Name: *Tanzawaic acid E*

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Tanzawaic Acid E: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tanzawaic acid E is a polyketide natural product isolated from the fungus *Penicillium steckii*.^[1]^[2] As a member of the tanzawaic acid family, it shares a characteristic trans-decalinpentanoic acid skeleton.^[2]^[3] While research into the specific biological activities of **Tanzawaic acid E** is ongoing, related compounds in this class have demonstrated a range of biological effects, including anti-inflammatory and conjugation-inhibiting properties, suggesting potential therapeutic applications.^[3]^[4] This technical guide provides a detailed overview of the known physical and chemical properties of **Tanzawaic acid E**, experimental protocols for its isolation and characterization, and a discussion of potential biological signaling pathways based on the activities of related compounds.

Physical and Chemical Properties

Tanzawaic acid E is a carboxylic acid that typically presents as a solid at room temperature.^[1] Its structure has been elucidated through spectroscopic methods and confirmed by X-ray crystallography.^[3]

Property	Value	Reference
Molecular Formula	C ₁₈ H ₂₆ O ₃	[1]
Molecular Weight	290.40 g/mol	[1]
Appearance	Solid	[1]
Melting Point	Not reported in the literature	
Boiling Point	Not reported in the literature	
Solubility	May dissolve in DMSO and other common organic solvents such as ethanol and DMF.	[1]

Spectral Data

The structural confirmation of **Tanzawaic acid E** has been established through nuclear magnetic resonance (NMR) spectroscopy. The following tables summarize the ¹H and ¹³C NMR spectral data.

¹H NMR Spectral Data

Atom No.	Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz
Data not explicitly available in a tabular format in the provided search results. The primary literature (Sandjo et al., 2014) contains the spectral data.			

¹³C NMR Spectral Data

Atom No.

Chemical Shift (δ) ppm

Data not explicitly available in a tabular format in the provided search results. The primary literature (Sandjo et al., 2014) contains the spectral data.

Experimental Protocols

Isolation and Purification of Tanzawaic Acid E from *Penicillium steckii*

The following protocol is a generalized procedure based on methodologies reported for the isolation of tanzawaic acids from *Penicillium* species.^{[5][6][7]}

1. Fungal Cultivation:

- Inoculate *Penicillium steckii* on a suitable solid or liquid medium (e.g., Potato Dextrose Agar or Potato Dextrose Broth).
- Incubate the culture at 25 °C for 14-21 days to allow for sufficient growth and production of secondary metabolites.

2. Extraction:

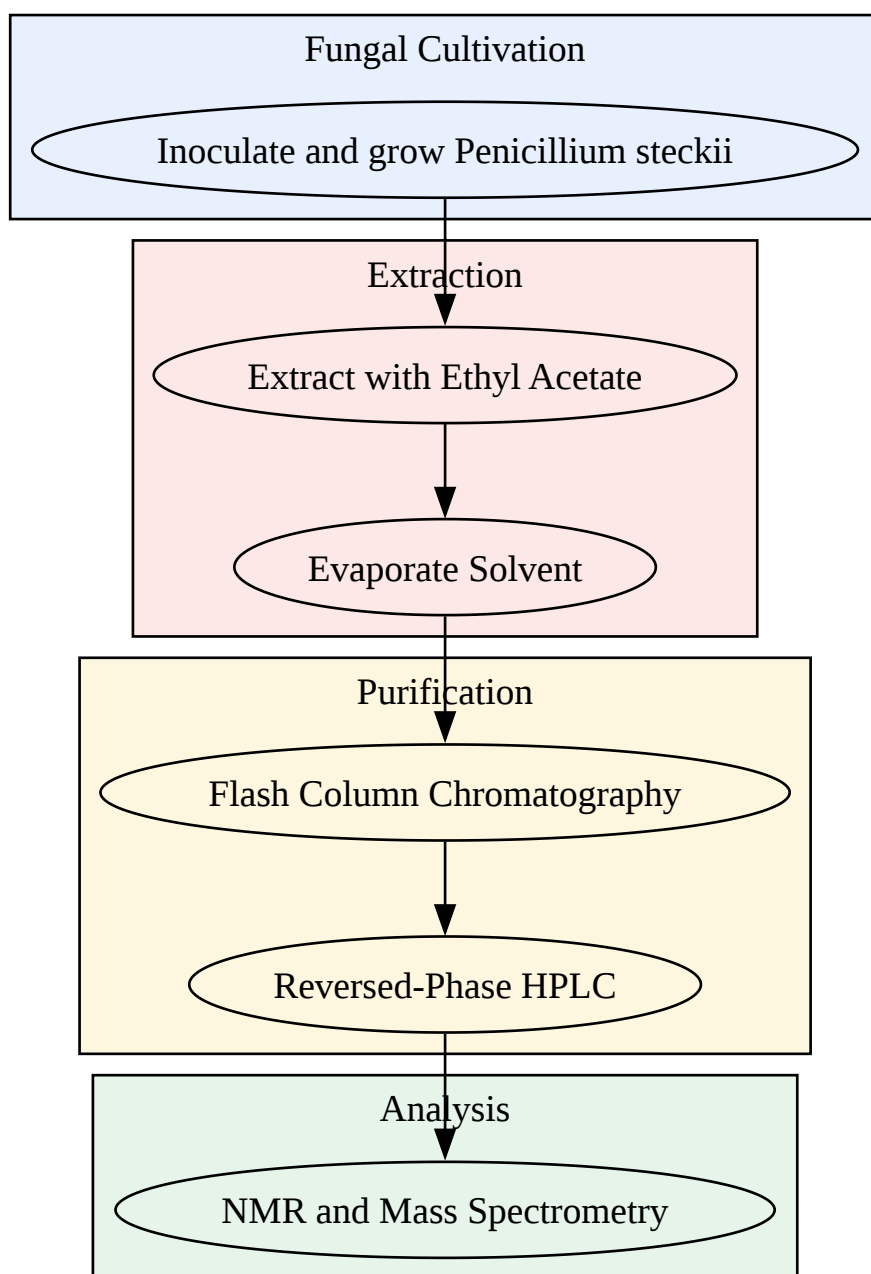
- If using a solid medium, dice the agar and submerge it in a suitable organic solvent such as ethyl acetate.
- If using a liquid medium, perform a liquid-liquid extraction with ethyl acetate.
- Agitate the mixture for several hours to ensure thorough extraction of the fungal metabolites.
- Separate the organic layer and repeat the extraction process on the fungal material to maximize the yield.
- Combine the organic extracts and evaporate the solvent under reduced pressure to obtain a crude extract.

3. Chromatographic Purification:

- Flash Column Chromatography:
 - Dissolve the crude extract in a minimal amount of a suitable solvent.
 - Apply the dissolved extract to a silica gel flash column.
 - Elute the column with a gradient of solvents, typically starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate).
 - Collect fractions and monitor them by thin-layer chromatography (TLC) to identify those containing compounds with similar retention factors.
- Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC):
 - Pool the fractions containing the compound of interest from the flash chromatography.
 - Concentrate the pooled fractions under reduced pressure.
 - Dissolve the residue in a suitable solvent (e.g., methanol).
 - Purify the sample using a semi-preparative or preparative RP-HPLC column (e.g., C18).
 - Elute with a suitable mobile phase, such as a gradient of methanol and water, to isolate pure **Tanzawaic acid E**.

4. Structure Verification:

- Confirm the identity and purity of the isolated **Tanzawaic acid E** using analytical techniques such as ^1H NMR, ^{13}C NMR, and mass spectrometry.



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Potential Biological Activity and Signaling Pathways

While the specific biological activities and mechanisms of action for **Tanzawaic acid E** have not been extensively reported, several other members of the tanzawaic acid family exhibit notable biological effects, primarily anti-inflammatory and antimicrobial activities.[3][5] These activities provide a basis for hypothesizing the potential mechanisms of **Tanzawaic acid E**.

Anti-inflammatory Activity of Related Tanzawaic Acids

Studies on other tanzawaic acids, such as Tanzawaic acid Q, have shown that they can inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophages.[5] This inhibition is often associated with the downregulation of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) expression.[5] These are key enzymes in the inflammatory response.

The expression of iNOS and COX-2 is regulated by transcription factors, most notably Nuclear Factor-kappa B (NF-κB). Therefore, it is plausible that tanzawaic acids may exert their anti-inflammatory effects by modulating the NF-κB signaling pathway.

Hypothetical Signaling Pathway: NF-κB Inhibition

The NF-κB signaling pathway is a central regulator of inflammation. In unstimulated cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by inflammatory signals like LPS, IκB is phosphorylated and subsequently degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes.

Tanzawaic acid E could potentially interfere with this pathway at several points, such as inhibiting IκB degradation or blocking the nuclear translocation of NF-κB.

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Disclaimer: The signaling pathway diagram represents a hypothetical mechanism of action for **Tanzawaic acid E** based on the known activities of related compounds. Further research is required to validate this proposed mechanism for **Tanzawaic acid E**.

Conclusion

Tanzawaic acid E is a fungal polyketide with a well-defined chemical structure. While specific physical properties such as its melting point are yet to be reported, its fundamental chemical characteristics are established. The provided experimental framework offers a basis for its isolation and purification for further study. The biological activities of its congeners, particularly their anti-inflammatory effects, suggest that **Tanzawaic acid E** may be a valuable molecule for further investigation in drug discovery and development, with the NF-κB signaling pathway being a probable target for its mechanism of action. Future research should focus on elucidating the specific biological targets of **Tanzawaic acid E** to fully understand its therapeutic potential.

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